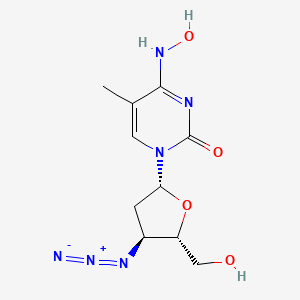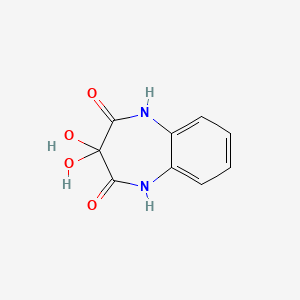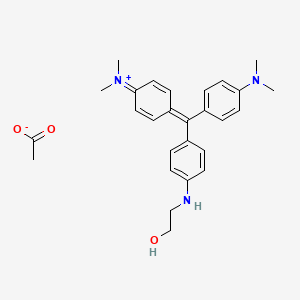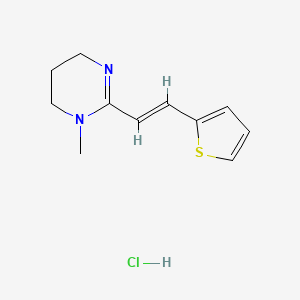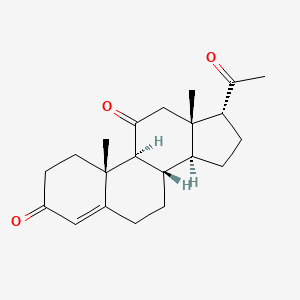![molecular formula C12H12Cl2F3NO B12798645 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde CAS No. 1800-68-6](/img/structure/B12798645.png)
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C11H13Cl2NO It is known for its unique structure, which includes both chloroethyl and trifluoromethyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde typically involves the reaction of 4-amino-2-(trifluoromethyl)benzaldehyde with 2-chloroethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group is alkylated by the chloroethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl groups under basic conditions.
Major Products Formed
Oxidation: 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzoic acid.
Reduction: 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, particularly in cancer research due to its structural similarity to certain alkylating agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzaldehyde
- 4-[Bis(2-chloroethyl)amino]-2-tolualdehyde
- 4-[Bis(2-chloroethyl)amino]-2-fluorobenzaldehyde
Uniqueness
4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.
Properties
CAS No. |
1800-68-6 |
|---|---|
Molecular Formula |
C12H12Cl2F3NO |
Molecular Weight |
314.13 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C12H12Cl2F3NO/c13-3-5-18(6-4-14)10-2-1-9(8-19)11(7-10)12(15,16)17/h1-2,7-8H,3-6H2 |
InChI Key |
KQZSBGJHPPTJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCl)CCCl)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


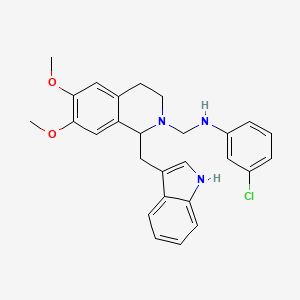
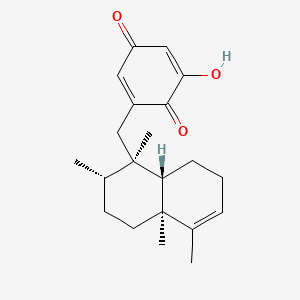
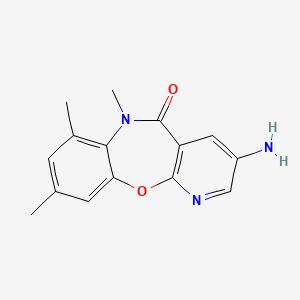

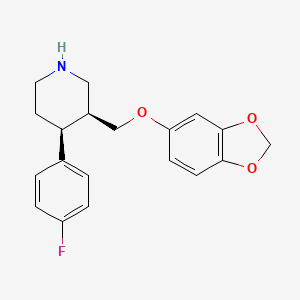
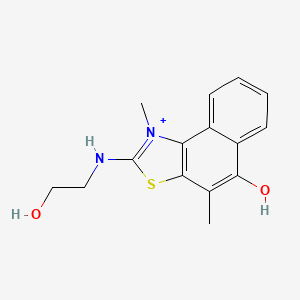
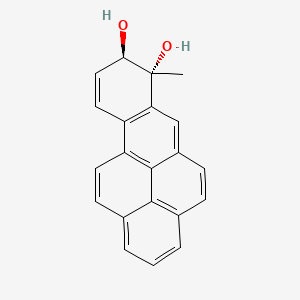
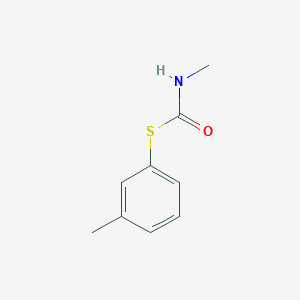
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)
